3-allyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFVMFIWSHVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 3-allyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure integrates features from both quinazoline and oxadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other therapeutic applications.
Structural Overview
The compound can be structurally represented as follows:
This structure features an allyl group, a chlorophenyl substituent, and an oxadiazole ring. These components contribute to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that compounds similar to 3-allyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial activity. A study evaluated various quinazoline derivatives for their effectiveness against Gram-positive and Gram-negative bacterial strains. The results showed that certain derivatives demonstrated moderate to significant antibacterial effects:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 11 | 80 |
These results suggest that structural modifications at the 1 and 3 positions of the quinazoline backbone enhance antimicrobial activity. The incorporation of oxadiazole rings has been linked to increased potency against various strains .
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. Recent studies have highlighted the potential of quinazoline derivatives as multitargeted inhibitors in cancer therapy:
| Compound | Cell Line Tested | GI50 Value (nM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 26 |
| Compound B | MCF7 (Breast Cancer) | 33 |
These findings indicate that the specific substitution patterns on the quinazoline moiety significantly affect the antiproliferative activity against various cancer cell lines .
Case Studies
In a notable case study, a series of quinazoline derivatives were synthesized and evaluated for their biological activity. The study found that compounds with oxadiazole moieties exhibited enhanced antibacterial properties compared to those without. This underscores the importance of structural diversity in developing effective antimicrobial agents .
Another investigation focused on the synthesis of hybrids containing quinazoline and triazole moieties. These hybrids demonstrated significant antiviral activity against specific viral strains, suggesting that modifications to the quinazoline structure can lead to new therapeutic avenues .
Vergleich Mit ähnlichen Verbindungen
Oxadiazole Modifications
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 3-allyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?
- Methodology: The synthesis typically involves two key steps:
- Step 1: Formation of the quinazolin-2,4-dione core via cyclization of anthranilic acid derivatives with allyl isocyanate or urea derivatives under acidic conditions.
- Step 2: Introduction of the 1,2,4-oxadiazole moiety. This can be achieved by reacting a nitrile precursor (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbonitrile) with a hydroxymethylquinazolinone intermediate under microwave-assisted conditions or via a [3+2] cycloaddition with hydroxylamine derivatives .
- Key Considerations: Purity of intermediates must be verified via TLC or HPLC to avoid side products like triazoloquinazolinones, which may form under similar reaction conditions .
Q. How is the structural identity of this compound confirmed spectroscopically?
- Methodology:
- NMR: and NMR are critical for confirming the allyl group (δ ~5.0–6.0 ppm for protons, δ ~115–135 ppm for carbons) and the oxadiazole ring (distinctive deshielded carbons at δ ~165–175 ppm). The 4-chlorophenyl group is identified via aromatic protons (δ ~7.3–7.8 ppm) and a carbon signal at δ ~125–135 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns, such as cleavage of the oxadiazole-methyl bond .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology:
- In vitro assays: Screen for antimicrobial activity using broth microdilution (MIC values against Gram-positive/negative bacteria) or antifungal models. Anticancer potential can be assessed via MTT assays on cell lines (e.g., HeLa, MCF-7) .
- Mechanistic studies: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to identify molecular targets, referencing quinazolinone derivatives’ known roles in modulating inflammatory pathways .
Advanced Questions
Q. How can researchers optimize the cyclocondensation step for the oxadiazole ring synthesis?
- Methodology:
- Reagent Selection: Use carbodiimide coupling agents (e.g., DCC) to activate nitrile intermediates, improving reaction efficiency.
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization rates. Microwave irradiation reduces reaction time from hours to minutes .
- Catalysis: Palladium catalysts (e.g., Pd(OAc)) may accelerate reductive cyclization, as demonstrated in analogous nitroarene-to-heterocycle transformations .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology:
- Data Validation: Cross-check docking simulations (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC) to validate target interactions.
- Structural Tweaks: If predicted activity (e.g., IC) does not align with experimental results, modify the 4-chlorophenyl or allyl groups to enhance steric or electronic complementarity with the target .
- Case Study: In quinazolinone derivatives, replacing the oxadiazole with a triazole ring improved antibacterial activity by 40% in some cases, highlighting the need for iterative design .
Q. What advanced techniques elucidate the compound’s stability under physiological conditions?
- Methodology:
- Degradation Studies: Use LC-MS to monitor hydrolysis of the oxadiazole ring in simulated gastric fluid (pH 1.2) or plasma (pH 7.4).
- Metabolite Profiling: Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I/II metabolites, such as hydroxylated allyl groups or glucuronidated quinazolinones .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology:
- Analog Synthesis: Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or pyridyl groups) and assess changes in bioactivity.
- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate electronic/steric properties with activity data, guided by crystallographic data from related compounds .
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